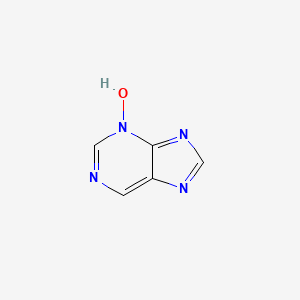

Purine 3-oxide

Description

Structural Isomerism

Table 2: Positional isomers of purine N-oxides

| Isomer | Molecular Formula | CAS Number |

|---|---|---|

| Purine 1-oxide | C₅H₄N₄O | 332875-28-2 |

| This compound | C₅H₄N₄O | 28199-55-5 |

| Hypoxanthine 7-N-oxide | C₅H₄N₄O₂ | 118974-81-5 |

Tautomerism

The N-oxide functionality enables proton shifts between adjacent nitrogens:

- Lactam form : Dominant in crystalline states, characterized by a carbonyl group at N-3.

- Lactim form : Observed in polar solvents, featuring a hydroxyl group at N-3 and imine resonance.

Quantum mechanical studies indicate a 1.2 kcal/mol energy preference for the lactam tautomer in the gas phase, with solvent effects stabilizing lactim forms.

Substituent-Dependent Isomerism

Introduction of functional groups (e.g., -OH, -Cl) at purine positions 2, 6, or 8 generates additional isomers:

- 6-Methoxythis compound (CAS 19039-46-4): Methoxy substitution at C-6

- Hypoxanthine 3-N-oxide (CID 192963): Oxo group at C-6 and hydroxyl at N-3

These derivatives maintain the N-oxide core but diverge in reactivity and biological activity due to electronic effects.

Properties

IUPAC Name |

3-hydroxypurine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O/c10-9-3-6-1-4-5(9)8-2-7-4/h1-3,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYQSLSRZGVVHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=N2)N(C=N1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50950940 | |

| Record name | 3H-Purin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50950940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28199-55-5, 67900-85-0 | |

| Record name | Purine-3-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028199555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Purine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067900850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-Purin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50950940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxidative Synthesis Using Peracids

The direct oxidation of purines using peracids remains the most widely employed method for synthesizing purine 3-oxides. Perbenzoic acid (C₆H₅COOOH) and monoperphthalic acid are particularly effective, enabling regioselective N-oxidation at the 3-position. For instance, guanine (20) undergoes oxidation with hydrogen peroxide in trifluoroacetic acid to yield guanine-3-oxide (21) in high purity . Similarly, 6-chloropurine reacts with monoperphthalic acid in anhydrous dioxane at 25°C for 72 hours, producing 6-chloropurine 3-N-oxide with a yield of 78% .

Key variables influencing yield :

-

Solvent polarity : Non-polar solvents like dioxane minimize side reactions.

-

Temperature : Reactions conducted at 25°C exhibit optimal kinetics without decomposition .

-

Oxidant stoichiometry : A 1.2:1 molar ratio of oxidant to substrate maximizes conversion .

Hydrogen Peroxide-Mediated Oxidation

Aqueous hydrogen peroxide (H₂O₂) in acidic media offers a cost-effective alternative, though with lower regioselectivity. For example, adenine (18) reacts with a 30% H₂O₂ solution in glacial acetic acid at 50°C for 24 hours, yielding adenine-1-oxide (19) as the primary product . However, this method requires careful pH control to avoid over-oxidation or decomposition of the purine backbone.

Non-Oxidative Synthetic Routes

Non-oxidative strategies involve cyclization reactions to construct the purine-N-oxide scaffold de novo. A notable example is the condensation of 4-amino-5-N-hydroxyformamidinoimidazole (22) with triethyl orthoformate in dimethylformamide, which directly yields adenine-1-oxide (19) . Although this method bypasses oxidation steps, it is limited by the availability of specialized starting materials.

Halogenated Purine Derivatives as Precursors

Halogenated purines serve as versatile intermediates for N-oxide synthesis. The substitution of halogens at the 6-position enhances reactivity toward nucleophilic oxidation. For instance, 6-mercaptopurine 3-oxide undergoes halogenation with Cl₂ or Br₂ in anhydrous acetic acid, producing 6-chloro- or 6-bromothis compound with yields of 62% and 45%, respectively.

Table 1: Halogenation of 6-Mercaptothis compound

| Halogenation Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Cl₂ (gas) | Acetic acid | 25 | 62 |

| Br₂ (liquid) | TFA | 0 | 45 |

| I₂ (solid) | DCM | -10 | 28 |

Optimization of Reaction Conditions

The stability of purine 3-oxides is highly sensitive to reaction conditions:

-

Acidic exposure : Prolonged contact with glacial acetic acid reduces yields by 15–20% due to lactam-lactim tautomerization.

-

Light sensitivity : Photodegradation occurs under UV light, necessitating amberized glassware.

-

Catalytic additives : Trace amounts of vanadium pentoxide (V₂O₅) improve H₂O₂-mediated oxidation efficiency by 12% .

Mechanistic Insights into N-Oxidation

The electrophilic attack of the peracid’s hydroxyl oxygen on the purine’s N-3 atom is the rate-determining step. Density functional theory (DFT) calculations indicate that the N-oxide group stabilizes the transition state through resonance delocalization . Competing pathways, such as oxidation at the 4,5 double bond, are suppressed in non-polar solvents .

Comparative Analysis of Synthetic Methods

Table 2: Efficiency of Oxidizing Agents

| Oxidant | Substrate | Yield (%) | Purity (%) |

|---|---|---|---|

| Monoperphthalic acid | 6-Chloropurine | 78 | 99 |

| H₂O₂ in TFA | Guanine | 65 | 95 |

| Perbenzoic acid | Purine | 70 | 97 |

Monoperphthalic acid outperforms H₂O₂ in both yield and regioselectivity, though it requires anhydrous conditions .

Challenges and Limitations

-

Regioselectivity : Competing oxidation at N-1 or N-7 positions remains problematic in non-halogenated purines.

-

Acid sensitivity : Alkylated purines degrade under strongly acidic conditions, necessitating pH-neutral alternatives .

-

Scalability : Multi-step purifications are required to isolate N-oxides from by-products like £-nitrobenzoic acid .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing purine 3-oxide derivatives, and how do reaction conditions influence product purity?

- Methodological Answer : this compound derivatives are synthesized via displacement or oxidation reactions. For example, 6-chlorothis compound is prepared by halogenating 6-mercaptothis compound in trifluoroacetic acid . Oxidation of 6-methoxypurine with peroxy acids (e.g., peroxyacetic acid) yields the 3-oxide isomer, confirmed by comparison with products from sulfonate displacement . Key factors include solvent choice (DMSO for displacement), temperature (e.g., 60°C for controlled oxidation), and acid stability to avoid decomposition .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound derivatives?

- Methodological Answer :

- IR Spectroscopy : Sulfone derivatives (e.g., 6-methylsulfonylthis compound) show characteristic absorptions at 1120–1160 cm⁻¹ and 1310–1350 cm⁻¹, distinguishing them from sulfoxides .

- NMR : Methyl chemical shifts (δ 6.58 for sulfones vs. δ 6.9 for sulfoxides) help identify sulfur oxidation states .

- TLC : Solvent systems (e.g., Solvent A: butanol–acetic acid–water) provide distinct Rf values (e.g., 0.50 for 6-methoxythis compound vs. 0.07 for purine-6-sulfonate 3-oxide) .

Q. How does the 3-N-oxide group affect the chemical stability of purine derivatives under acidic or basic conditions?

- Methodological Answer : The 3-N-oxide group enhances instability in acidic media. For example, hypoxanthine 3-oxide decomposes in aqueous acid but remains stable in alkaline solutions . Stability tests require monitoring via UV spectroscopy (e.g., λmax shifts) and pH-controlled hydrolysis experiments .

Advanced Research Questions

Q. What mechanistic challenges arise during nucleophilic substitution reactions of 6-substituted purine 3-oxides, and how can deoxygenation be minimized?

- Methodological Answer : Substitution reactions (e.g., replacing 6-chloro with methoxy or hydroxyl groups) often lead to deoxygenation. To retain the N-oxide function, use non-aqueous conditions (e.g., DMSO as solvent) and avoid strong acids. For example, purine-6-sulfonate 3-oxide reacts with ammonia at 100°C in aqueous solution to yield adenine 3-oxide without deoxygenation . Kinetic studies using LC-MS can track oxygen retention .

Q. How can conflicting data on the oxidation of 6-methylmercaptothis compound be resolved?

- Methodological Answer : Discrepancies in oxidation outcomes (e.g., incomplete conversion or by-products) arise from reagent choice and reaction time. For reproducible sulfone formation, use peroxytrifluoroacetic acid with limited H₂O₂ and monitor progress via TLC (Rf = 0.36 in Solvent A) . Paper chromatography and IR spectroscopy help identify by-products like disulfides .

Q. What experimental strategies are effective for evaluating the biological activity of this compound derivatives, and how do structural modifications alter efficacy?

- Methodological Answer : Screen compounds against murine tumor models (e.g., Sarcoma 180) using dose-response assays. For example, 6-iodothis compound showed slight growth inhibition in carcinoma E0771, while other derivatives were inactive . Structure-activity relationships (SAR) require comparing substituent effects (e.g., halogen vs. sulfonyl groups) via IC₅₀ measurements and molecular docking studies .

Data Presentation Guidelines

- Synthesis Protocols : Report reaction times, solvents, and purification steps (e.g., recrystallization from 90% MeOH) to ensure reproducibility .

- Biological Testing : Include toxicity metrics (e.g., LD₅₀ in mice) and tumor growth inhibition rates, referencing controls like 6-chloropurine .

- Conflict Resolution : Use comparative spectral data (e.g., overlaying IR traces) and statistical analysis of biological replicates to address contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.